1H-Pyrrolizine-1-carboxylic acid, hexahydro-, methyl ester
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Overview
Description
(4R,5R)-1-Azabicyclo[3.3.0]octane-4-carboxylic acid methyl ester is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its rigid bicyclic framework, which imparts specific stereochemical properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-1-Azabicyclo[3.3.0]octane-4-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. These methods often focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-1-Azabicyclo[3.3.0]octane-4-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations for oxidation reactions , reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions include quaternary ammonium cations, alcohols, and various substituted derivatives. These products can serve as intermediates in the synthesis of more complex molecules or as final products with specific applications in different fields.
Scientific Research Applications
Chemistry
In chemistry, (4R,5R)-1-Azabicyclo[3.3.0]octane-4-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of rigid bicyclic structures on biological activity. Its derivatives may exhibit interesting pharmacological properties, making it a valuable tool for drug discovery and development .
Medicine
In medicine, derivatives of this compound may serve as potential therapeutic agents. The rigid bicyclic structure can impart specific binding properties to biological targets, enhancing the efficacy and selectivity of the compounds .
Industry
In the industrial sector, (4R,5R)-1-Azabicyclo[3.3.0]octane-4-carboxylic acid methyl ester can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it a valuable intermediate in the synthesis of high-performance materials and additives .
Mechanism of Action
The mechanism of action of (4R,5R)-1-Azabicyclo[3.3.0]octane-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to target molecules, influencing their activity and function. This compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4R,5R)-1-Azabicyclo[3.3.0]octane-4-carboxylic acid methyl ester include other bicyclic structures such as:
Uniqueness
The uniqueness of (4R,5R)-1-Azabicyclo[3.3.0]octane-4-carboxylic acid methyl ester lies in its specific stereochemistry and rigid bicyclic framework. These features impart distinct reactivity patterns and binding properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-4-6-10-5-2-3-8(7)10/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWZLIYRMYFCIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN2C1CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339719 |
Source
|
Record name | methyl 2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54514-96-4 |
Source
|
Record name | methyl 2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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